3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
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Overview
Description
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound features a fused ring system consisting of an imidazole ring and an azepine ring, with a bromine atom attached to the third position of the imidazole ring. It is a solid at room temperature and is typically stored under refrigerated conditions to maintain its stability .
Preparation Methods
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-1,2-diaminopropane with a suitable aldehyde or ketone can lead to the formation of the desired imidazo[1,2-a]azepine ring system . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-a]azepine derivatives .
Scientific Research Applications
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can be compared with other similar compounds, such as:
3-Chloro-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine:
3-Bromo-5H-imidazo[1,2-a]azepine: Similar structure but without the tetrahydro modification, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZONBZFTQTRBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650370 |
Source
|
Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701298-97-7 |
Source
|
Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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